9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol
Description
Properties
CAS No. |
189688-10-6 |
|---|---|
Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
9-methyl-3-phenyl-[1,3,4]thiadiazino[5,6-b]indol-4a-ol |
InChI |
InChI=1S/C16H13N3OS/c1-19-13-10-6-5-9-12(13)16(20)15(19)18-17-14(21-16)11-7-3-2-4-8-11/h2-10,20H,1H3 |
InChI Key |
SXUPZLDUZRTNGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=NN=C(S3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with phenylhydrazine in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then treated with methyl iodide to introduce the methyl group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
1.1. Formation of the Indole Core
The indole ring system is often synthesized via the Fischer indole synthesis , which involves cyclization of a phenylhydrazone intermediate under acidic conditions . For example, in the synthesis of 4-(1H-indol-2-yl)phenylmethanone, a hydrazone intermediate was subjected to Fischer indolization using BF₃·Et₂O, yielding the indole derivative .
1.2. Thiadiazine Ring Formation
The thiadiazine ring can be constructed via cyclocondensation reactions involving thioamides or hydrazines. For instance, in the synthesis of triazolo[3,4-b] thiadiazines, 4-amino-3-mercapto-1,2,4-triazole derivatives were condensed with phenacyl bromides to form fused thiadiazines . A similar approach could involve reacting a thioamide or hydrazine with a carbonyl compound to form the thiadiazine ring.
1.3. Fused System Assembly
The fused thiadiazinoindole structure likely arises from stepwise cyclization of intermediates containing both indole and thiadiazine precursors. For example, in the synthesis of pyridazino-triazino-thiadiazine fused systems, cyclization reactions were employed to form multiple rings in a controlled manner . A plausible route for 9-methyl-3-phenyl thiadiazino[5,6-b]indol-4a(9H)-ol might involve:
-
Formation of the indole core via Fischer synthesis.
-
Introduction of the thiadiazine ring through thioamide condensation or hydrazine cyclization.
-
Subsequent ring fusion via acid-catalyzed cyclization.
Key Reagents and Reaction Conditions
3.2. Thiadiazine Ring Formation
Thiadiazine rings can be formed by reacting hydrazines or thioamides with carbonyl compounds. For instance, in the synthesis of triazolo-thiadiazines, 4-amino-3-mercapto-1,2,4-triazole derivatives reacted with phenacyl bromides to form fused thiadiazines . The mechanism likely involves nucleophilic attack by the sulfur atom on the carbonyl carbon, followed by cyclization.
3.3. Fusion of Indole and Thiadiazine Rings
The fused system may form via intramolecular cyclization , where a sulfur atom from the thiadiazine ring reacts with the indole framework. Acidic or basic conditions often facilitate such cyclizations, as seen in the synthesis of pyridazino-triazino-thiadiazine fused systems .
Antimicrobial Activity
While direct data on this compound is unavailable, related thiadiazine-indole hybrids exhibit moderate to potent antimicrobial activity . For example, triazolo[3,4-b] thiadiazines showed activity against Gram-positive and Gram-negative bacteria . Similarly, 3-phenyl-1H-indoles demonstrated antimycobacterial activity, with MIC values ranging from 28.0 µM to >120.6 µM .
Structural Confirmation
Spectral data (IR, NMR) are critical for confirming the structure:
-
IR : Carbonyl stretches (~1669 cm⁻¹) and NH stretches (~3313 cm⁻¹) are indicative of indole and thiadiazine functionalities .
-
¹H NMR : Broad singlets for NH protons (e.g., δ 10.9 ppm) and multiplets for aromatic protons (δ 6.4–7.7 ppm) are characteristic .
Research Gaps
-
Direct synthesis routes : No literature explicitly describes the synthesis of 9-methyl-3-phenyl thiadiazino[5,6-b]indol-4a(9H)-ol.
-
Optimization studies : Reaction conditions (e.g., catalysts, solvents) for improving yields in thiadiazine-indole fusion remain underexplored.
-
Biological profiling : In-depth studies of its pharmacological activity are needed.
Scientific Research Applications
9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 9-Methyl-3-phenyl-4a,9-dihydro-[1,3,4]thiadiazino[5,6-b]indol-4a-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial effects. Additionally, the compound may interact with DNA or RNA, leading to the disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural Comparison of Thiadiazinoindole Derivatives and Related Heterocycles
Antitumor Activity
- Thiadiazole 9b : Exhibits potent activity against HepG2 (IC₅₀ = 2.94 µM), attributed to the phenyl-triazole moiety enhancing DNA intercalation or enzyme inhibition .
- Thiazole 12a : Dual activity against HepG2 and MCF-7 (IC₅₀ = 1.19 µM and 3.4 µM, respectively), likely due to the phenyldiazenyl group improving target affinity .
- Thiadiazinoindole (Target): The hydroxyl group at position 4a may enhance solubility and binding to hydrophilic enzyme pockets, while the phenyl group at position 3 could mimic the pharmacophore of 9b/12a.
Antimicrobial Activity
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The phenyl and methyl groups in the target compound likely increase logP compared to hydroxylated analogs (e.g., FDB011380 with MeS group), favoring blood-brain barrier penetration .
- Hydrogen Bonding: The 4a-OH group may improve aqueous solubility relative to non-hydroxylated thiadiazoles (e.g., 9b), balancing bioavailability .
Q & A
Q. What are the key synthetic routes for 9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves cyclization reactions of hydrazine derivatives with thioalkyl precursors. Critical parameters include:
- Solvent selection : Absolute ethanol or acetonitrile is often used to dissolve reactants, with triethylamine as a base to deprotonate intermediates .
- Reaction time and temperature : Refluxing for 6–8 hours under inert atmosphere ensures complete cyclization .
- Purification : Recrystallization from dimethylformamide (DMF) or methanol improves purity .
Example: A mixture of methyl hydrazinecarbodithioate and hydrazonoyl chlorides in ethanol, stirred at room temperature for 6 h, yields thiadiazine derivatives after workup .
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.003 Å) and confirms fused-ring geometry. Data-to-parameter ratios >15 ensure reliability .
- Spectroscopy :
- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How do researchers address discrepancies in spectroscopic data versus computational predictions for this compound's tautomeric forms?
Methodological Answer: Tautomerism in thiadiazinoindols arises from proton shifts between N and S atoms. Strategies include:
- X-ray crystallography : Directly identifies dominant tautomers. For example, shows a 3-(indol-2-yl)-thiadiazin-6-ol adopts an enol form stabilized by intramolecular H-bonding .
- DFT calculations : Compare experimental ¹H NMR shifts with computed values for different tautomers. Discrepancies >0.5 ppm suggest dynamic equilibria in solution .
Q. What methodological approaches are used to evaluate the antioxidant activity of thiadiazinoindol derivatives, and how do results compare to established antioxidants?
Methodological Answer:
- DPPH assay : Measures radical scavenging via UV-Vis absorbance at 517 nm. Percent inhibition is calculated as [(A_control – A_sample)/A_control] × 100. Compound 9b in showed 89% inhibition (vs. 85% for ascorbic acid) .
- FRAP assay : Quantifies Fe³⁺ reduction to Fe²⁺ at 593 nm. Results are expressed as µM Fe²⁺ equivalents/g. Thiadiazinoindols with electron-donating groups (e.g., –OCH₃) outperform BHT .
- Statistical validation : IC₅₀ values are compared using ANOVA to confirm significance (p < 0.05) .
Q. How can researchers optimize the regioselectivity in the synthesis of thiadiazinoindol derivatives to avoid by-products?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on phenyl rings direct cyclization to the 3-position, minimizing isomer formation .
- Catalyst choice : K₂CO₃ in acetonitrile enhances nucleophilic attack at the indole C-2 position, improving regioselectivity .
- Temperature control : Lower temperatures (0–5°C) suppress side reactions during hydrazone formation .
Q. What are the challenges in interpreting X-ray crystallography data for compounds with complex fused ring systems like thiadiazinoindols?
Methodological Answer:
- Disorder in crystal lattices : Fused rings often lead to overlapping electron density. Refinement using SHELXL with restraints on bond lengths/angles improves accuracy .
- Thermal motion : High displacement parameters (U_eq > 0.05 Ų) for flexible substituents require TLS (translation-libration-screw) modeling .
- Data-to-parameter ratio : A ratio >15 (as in ) ensures reliable refinement. For lower ratios, omit maps or twinning corrections are applied .
Data Contradiction Analysis
- Antioxidant activity vs. structural motifs : reports higher activity for compounds with –OCH₃ groups, while notes trifluoromethyl (–CF₃) derivatives show moderate activity. This suggests polar substituents enhance radical scavenging, while hydrophobic groups reduce solubility .
- Synthetic yields : Reactions in ethanol () yield 70–80% products, whereas acetonitrile () achieves 85–90%. Contradictions arise from solvent polarity affecting intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
